molecular formula C19H18F2N2O2 B2594479 N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899992-39-3

N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2594479
CAS No.: 899992-39-3
M. Wt: 344.362
InChI Key: JHEAWKJBIOIJBF-UHFFFAOYSA-N
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Description

“N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom), phenyl groups (aromatic rings), and carboxamide groups (consisting of a carbonyl group (C=O) and an amine group (NH2)) .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through reactions involving isocyanates . For example, “N-(2,6-difluorobenzoyl)-N’-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea” has been synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate .


Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, NMR, MS, and IR . For example, “N-(2,6-difluorobenzoyl)-N’-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea” crystallizes in the triclinic space group P-1 .

Scientific Research Applications

Antimicrobial Agents

Research has shown that derivatives related to N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide have been synthesized and evaluated for their antimicrobial activities. These studies involve the development of novel compounds with potential applications as antimicrobial agents against various bacterial and fungal strains. For example, a series of 1,4-disubstituted 1,2,3-triazole derivatives bearing piperazine carboxamides have been synthesized and demonstrated moderate to good activities against tested strains, indicating the potential of such compounds in developing new antimicrobial treatments (Jadhav et al., 2017).

Antitumor and Cytotoxic Agents

Compounds structurally related to this compound have been studied for their potential antitumor and cytotoxic activities. These investigations include the synthesis and evaluation of carboxamide derivatives as potential cytotoxic agents against cancer cell lines. For instance, certain carboxamide derivatives have shown potent cytotoxicity against murine leukemia and lung carcinoma, with some compounds demonstrating curative effects in animal models, highlighting their potential as antitumor agents (Deady et al., 2005).

DNA-Intercalating Agents

Research into compounds with similar structures has also focused on their role as "minimal" DNA-intercalating agents, which may not act via topoisomerase II. This has implications for the development of novel anticancer drugs that circumvent resistance mechanisms associated with traditional DNA-intercalating agents. The study of such compounds provides insights into the structural requirements for effective DNA intercalation and the potential therapeutic applications of these minimal agents (Denny et al., 1990).

Inhibition of Gene Expression

Further research has explored the structure-activity relationship of derivatives as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These studies aim to enhance the understanding of how modifications to the compound structure affect its biological activity and potential oral bioavailability. Such insights are crucial for the development of novel therapeutic agents targeting specific gene expression pathways (Palanki et al., 2000).

Properties

IUPAC Name

N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c20-15-10-7-11-16(21)17(15)18(24)23(14-8-3-1-4-9-14)19(25)22-12-5-2-6-13-22/h1,3-4,7-11H,2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEAWKJBIOIJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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